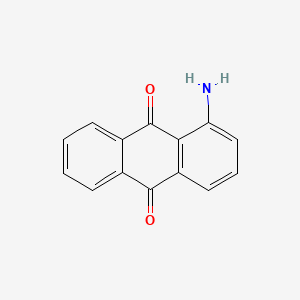

1-Aminoanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUFHLFHOQVFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28411-42-9 | |

| Record name | Poly(1-amino-9,10-anthraquinone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28411-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2052572 | |

| Record name | 1-Aminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS] | |

| Record name | 1-Aminoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-45-1, 25620-59-1 | |

| Record name | 1-Aminoanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoanthraquinone (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINOANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-AMINOANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5YYY1NEUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Aminoanthraquinone: A Comprehensive Technical Guide

CAS Number: 82-45-1

This technical guide provides an in-depth overview of 1-aminoanthraquinone (B167232), a significant organic compound with wide-ranging applications, particularly as a key intermediate in the synthesis of various dyes and as a scaffold in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its properties, synthesis, analysis, and biological significance.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as ruby-red to dark brown powder or needles.[1][2] It is a derivative of anthraquinone (B42736) with an amino group substituted at the C1 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 82-45-1 | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Ruby-red to dark brown crystalline powder/needles | [1][2] |

| Melting Point | 253-256 °C | [3] |

| Boiling Point | ~465 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water. Soluble in hot nitrobenzene, toluene, xylene, ether, acetic acid, chloroform, and benzene. Slightly soluble in cold ethanol. | [3] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The amino protons (NH₂) are exchangeable and may appear as a broad singlet. | [4][5] |

| ¹³C NMR | Characteristic peaks for carbonyl carbons (C=O) are observed around δ 180-190 ppm. Aromatic carbons appear in the range of δ 110-150 ppm. | [1][6] |

| Infrared (IR) | Key peaks include N-H stretching vibrations (around 3300-3500 cm⁻¹), C=O stretching (around 1670 cm⁻¹), and aromatic C-H stretching (around 3050-3100 cm⁻¹). | [7][8][9] |

| UV-Visible | Absorption maxima (λmax) are observed in the UV and visible regions due to π → π* and n → π* electronic transitions, characteristic of the anthraquinone chromophore. | [10][11][12] |

Experimental Protocols

Synthesis of this compound via Reduction of 1-Nitroanthraquinone (B1630840)

This protocol describes a common laboratory-scale synthesis of this compound.

Methodology:

-

Reaction Setup: In a 2L pressure hydrogenation glass reactor equipped with an electromagnetic stirrer, combine 100g of 1-nitroanthraquinone (99.0% purity), 600g of N,N-dimethylformamide (DMF), and 5.0g of 3% palladium on carbon (Pd/C) catalyst.[3]

-

Hydrogenation: Introduce hydrogen gas into the reactor and maintain the reaction at room temperature with vigorous stirring.[3]

-

Reaction Monitoring: The reaction is typically complete after approximately 3 hours, corresponding to the theoretical hydrogen uptake of 1.18 mol.[3]

-

Work-up:

-

Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.[3]

-

Stir the resulting filtrate in the open air for 1 hour to oxidize any sensitive intermediates.[3]

-

Place the filtrate in a freezer for 4 hours to induce crystallization of the product.[3]

-

Collect the precipitated crystals by filtration.[3]

-

Wash the crystals with a minimal amount of cold solvent (e.g., ethanol) to remove residual DMF.

-

Dry the crystals under vacuum to obtain this compound. The expected yield is approximately 63.5g with a purity of around 99.4% as determined by liquid chromatography.[3]

-

Synthesis and purification workflow for this compound.

Purification by Recrystallization

For further purification, recrystallization can be employed.

Methodology:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Glacial acetic acid is a suitable solvent.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot glacial acetic acid with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activity and Signaling Pathways

Anthraquinone derivatives, including this compound, are known for their diverse biological activities. Notably, they have been investigated for their cytotoxic effects against various cancer cell lines.[13][14]

The primary mechanism of cytotoxicity for many anthraquinones is believed to involve the generation of reactive oxygen species (ROS).[13][15][16] This oxidative stress can lead to cellular damage, including DNA damage, and trigger apoptotic cell death.[17][18]

Some anthraquinone derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[16][18] Specifically, the ROS-JNK signaling pathway has been implicated in the pro-apoptotic effects of certain modified anthraquinones in colon cancer cells.[15][16]

Proposed signaling pathway for aminoanthraquinone-induced apoptosis.

Safety and Toxicology

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is known to be an irritant to the eyes, respiratory system, and skin.[2] There is limited evidence of a carcinogenic effect, and it is recommended to handle it as a potential carcinogen.[2]

Table 3: Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Intraperitoneal | 1250 mg/kg | [2] |

| LD₅₀ | Mouse | Intraperitoneal | 6026 mg/kg | [2] |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | [19][20] |

| LD₅₀ | Mouse | Dermal | > 2000 mg/kg | [19] |

In repeated-dose oral toxicity studies in rats, histopathological changes in the kidney and spleen were observed.[1][19]

Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

This technical guide provides a summary of the key properties and protocols related to this compound. Researchers are encouraged to consult the cited literature for more detailed information.

References

- 1. This compound | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Page loading... [guidechem.com]

- 4. This compound(82-45-1) 1H NMR [m.chemicalbook.com]

- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 6. This compound(82-45-1) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(82-45-1) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 9,10-Anthracenedione, 1-amino- [webbook.nist.gov]

- 12. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy this compound | 25620-59-1 [smolecule.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 20. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Aminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoanthraquinone (B167232) (1-AAQ) is an aromatic organic compound and a key derivative of anthraquinone (B42736).[1] It is characterized by an amino group (-NH2) substituted at the C1 position of the anthraquinone core, which consists of three fused benzene (B151609) rings.[1] This substitution imparts a distinct deep red to brown coloration to the compound.[1] this compound is a crucial intermediate in the synthesis of a wide array of anthraquinone-based dyes, including disperse, reactive, and vat dyes.[2] Beyond its role in the colorant industry, its derivatives are explored in medicinal chemistry for their potential biological activities, including as anticancer agents due to their ability to intercalate with DNA.[3] The compound's planar aromatic structure and reactivity of its amino and quinone functionalities make it a versatile building block in organic synthesis and materials science.[4]

Physical Properties

This compound is a solid at room temperature, typically appearing as ruby-red or orange to brown crystals or powder.[5][6] It is stable under normal laboratory conditions.[6]

Tabulated Physical Data

The following tables summarize the key physical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₉NO₂ | [3] |

| Molecular Weight | 223.23 g/mol | [3] |

| Appearance | Ruby-red crystals; Orange to brown powder | [5][6] |

| Melting Point | 253-255 °C | [3] |

| Boiling Point | 464.9 °C at 760 mmHg (estimated) | [7] |

| Density | 1.383 g/cm³ | [7] |

| Water Solubility | 312.5 µg/L at 25 °C (practically insoluble) | [5][6] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [5] |

| Ethanol | Slightly soluble (cold), Freely soluble (hot) | [4][7] |

| Benzene | Soluble | [8] |

| Chloroform | Soluble | [6] |

| Diethyl Ether | Soluble | [6] |

| Glacial Acetic Acid | Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Good solubility | [4] |

| Dimethylformamide (DMF) | Good solubility | [4] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both its aromatic amine and quinone functionalities.

-

Stability : The compound is stable under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6]

-

Reduction : The quinone carbonyl groups can be reduced to form hydroquinones.[9]

-

Substitution Reactions : The amino group can undergo various reactions, such as acylation and diazotization, allowing for the synthesis of a wide range of derivatives.[1] The presence of the amino group also influences the reactivity of the anthraquinone ring system.

-

Coordination Chemistry : The nitrogen and oxygen atoms can act as ligands, forming complexes with metal ions.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features / Wavelengths (λmax) | Reference(s) |

| UV-Vis | Absorption bands in the UV and visible regions. Specific λmax values are solvent-dependent. | [10] |

| Infrared (IR) | Characteristic peaks for N-H stretching (amino group), C=O stretching (quinone), and aromatic C-H and C=C stretching. | [11] |

| ¹H NMR | Signals corresponding to the aromatic protons and the protons of the amino group. | |

| ¹³C NMR | Resonances for the carbonyl carbons and the aromatic carbons. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Nitration-Reduction of Anthraquinone

This two-step process is a common laboratory and industrial method for preparing this compound.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Step 1: Nitration of Anthraquinone [3][6]

-

Reaction Setup : In a suitable reaction flask, suspend 60g of anthraquinone in 120 mL of dichloroethane.

-

Addition of Nitrating Agent : Add 20g of 98% concentrated nitric acid to the suspension.

-

Initiation of Reaction : While maintaining the temperature between 35-40°C, slowly and carefully add 45g of 100% sulfuric acid to the mixture.

-

Reaction Progression : After the addition of sulfuric acid is complete, maintain the reaction mixture at a constant temperature of 35-40°C for 3 hours. Monitor the reaction progress to determine the endpoint.

-

Work-up : Once the reaction is complete, neutralize the mixture. Recover the dichloroethane by distillation. Filter the remaining solid and wash it thoroughly to obtain crude 1-nitroanthraquinone.

Step 2: Reduction of 1-Nitroanthraquinone [4][6]

-

Reaction Setup : The crude 1-nitroanthraquinone from the previous step is used directly. Prepare an aqueous solution of a reducing agent, such as sodium hydrosulfide.

-

Reduction Reaction : Add the crude 1-nitroanthraquinone to the reducing agent solution. Heat the mixture to 100°C and maintain this temperature for 5 hours to carry out the reduction.

-

Isolation of Crude Product : After the reaction is complete, filter the hot reaction mixture. Wash the collected solid with water until the pH of the filtrate is between 7 and 8. Dry the solid to yield crude this compound.

Step 3: Purification [6]

-

Acid Dissolution : Dissolve the crude this compound in 70% (by mass) sulfuric acid. Heat the solution to 80°C and maintain this temperature for 1 hour.

-

Hot Filtration : Filter the hot acidic solution to remove any insoluble impurities.

-

Precipitation : Collect the filtrate and add water to it. This will decrease the acid concentration and cause the precipitation of this compound.

-

Final Product Isolation : Filter the precipitated solid, wash it thoroughly with water, and then dry it to obtain high-purity this compound.

Protocol for UV-Visible Spectroscopy

Experimental Workflow for UV-Vis Analysis

Caption: General workflow for UV-Visible spectroscopic analysis.

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol. The concentration should be low enough to ensure the absorbance falls within the linear range of the instrument.

-

Instrument Setup : Turn on the UV-Visible spectrophotometer and allow it to warm up.

-

Baseline Correction : Fill a quartz cuvette with the pure solvent (blank) and place it in the reference beam path. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement : Rinse the sample cuvette with the prepared this compound solution and then fill it. Place the cuvette in the sample beam path.

-

Data Acquisition : Scan the absorbance of the sample over the desired wavelength range (typically 200-800 nm).

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Background Spectrum : Place the empty sample holder in the IR spectrometer and record a background spectrum. This will account for atmospheric CO₂ and water vapor.

-

Sample Spectrum : Mount the KBr pellet containing the sample in the spectrometer's sample holder.

-

Data Acquisition : Acquire the IR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C=O stretch, aromatic C=C stretch).

Synthesis Pathway Visualization

The synthesis of this compound from anthraquinone can be visualized as a two-step chemical transformation.

Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

This compound is a compound of significant industrial and scientific interest. Its physical properties, including its high melting point and characteristic solubility, are important for its application and handling. The chemical reactivity endowed by its amino and quinone groups makes it a versatile precursor for a wide range of dyes and biologically active molecules. The experimental protocols and spectral data provided in this guide offer a comprehensive resource for researchers and professionals working with this important chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. journalajacr.com [journalajacr.com]

- 5. Page loading... [guidechem.com]

- 6. US4003924A - Process for preparing 1-amino anthraquinone - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. This compound(82-45-1) IR Spectrum [m.chemicalbook.com]

- 10. mmrc.caltech.edu [mmrc.caltech.edu]

- 11. Page loading... [wap.guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Aminoanthraquinone (B167232): Molecular Structure and Formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of this compound. It includes detailed quantitative data, experimental protocols for its synthesis, and visualizations to illustrate key processes.

Molecular Structure and Identification

This compound is an organic compound belonging to the anthraquinone (B42736) family.[1] Its structure consists of a central anthraquinone core, which is a tricyclic aromatic ketone, with an amino group (-NH2) substituted at the C1 position.[1] This substitution pattern is crucial as it defines the compound's chemical properties and color.[2] The IUPAC name for this compound is 1-aminoanthracene-9,10-dione.[3]

| Identifier | Value |

| Molecular Formula | C₁₄H₉NO₂[1][3][4][5][6][7][8][9] |

| IUPAC Name | 1-aminoanthracene-9,10-dione[3] |

| CAS Registry Number | 82-45-1[1][3][4][6][7][8] |

| Molecular Weight | 223.23 g/mol [3][4][5][6][7][8] |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N[3][5] |

| InChI Key | KHUFHLFHOQVFGB-UHFFFAOYSA-N[5] |

Physicochemical Properties

This compound appears as ruby-red crystals or a dark brown crystalline powder.[3][4] It is practically insoluble in water but freely soluble in organic solvents such as alcohol, benzene, chloroform, ether, and glacial acetic acid.[4][7]

| Property | Value |

| Melting Point | 251-255 °C[5][6][7] |

| Boiling Point | 464.9 °C at 760 mmHg[7] |

| Density | 1.383 g/cm³[7] |

| Flash Point | 235 °C[7] |

| Water Solubility | 312.5 µg/L (at 25 °C)[7] |

| Vapor Pressure | 8.04 x 10⁻⁹ mmHg (at 25 °C)[7] |

| Refractive Index | 1.707[7] |

Elemental Composition:

| Element | Percentage |

| Carbon (C) | 75.33%[4] |

| Hydrogen (H) | 4.06%[4] |

| Nitrogen (N) | 6.27%[4] |

| Oxygen (O) | 14.33%[4] |

Spectroscopic and Crystallographic Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary:

| Technique | Availability |

| ¹H NMR | Spectra are available in databases like PubChem and ChemicalBook.[3][10] |

| ¹³C NMR | Data is available through SpringerMaterials.[3] |

| Mass Spectrometry (GC-MS) | Data is available in the NIST Mass Spectrometry Data Center.[3] |

| Infrared (IR) Spectroscopy | FTIR spectra are available in databases like PubChem.[3] |

| UV-Vis Spectroscopy | Absorption and emission spectra in various solvents have been reported.[11] |

Crystallographic Data:

The crystal structure of this compound has been determined by powder diffraction data. The molecule occupies a special position on the inversion center in a disordered manner.[12][13]

| Parameter | Value |

| Crystal System | Triclinic[12][13] |

| Space Group | P1[12][13] |

| a | 8.205(1) Å[12][13] |

| b | 8.396(1) Å[12][13] |

| c | 3.7882(3) Å[12][13] |

| α | 93.46(1)°[12][13] |

| β | 92.57(1)°[12][13] |

| γ | 105.13(1)°[12][13] |

| Z | 1[12][13] |

Experimental Protocols: Synthesis of this compound

This compound is a vital intermediate in the manufacturing of anthraquinone dyes and pharmaceuticals.[4][6][9] Several methods for its synthesis have been established.

Reduction of 1-Nitroanthraquinone (B1630840)

A prevalent method for synthesizing this compound is through the reduction of 1-nitroanthraquinone.[4][14][15]

Protocol 1: Catalytic Hydrogenation [14]

-

Materials : 1-nitroanthraquinone (100g, 99.0% purity), N,N-dimethylformamide (DMF) (600g), 3% palladium on carbon catalyst (5.0g).

-

Procedure : a. Combine the 1-nitroanthraquinone, DMF, and palladium/carbon catalyst in a 2L pressure hydrogenation glass reactor equipped with an electromagnetic stirrer. b. Introduce hydrogen into the system and conduct the hydrogenation reaction at room temperature. c. After approximately 3 hours (when the theoretical amount of hydrogen is absorbed), stop the reaction. d. Filter the reaction mixture to remove the catalyst. e. Stir the resulting solution in the air for 1 hour and then let it stand in a freezer for 4 hours to precipitate the crystals. f. Filter the crystals from the solution and dry them to obtain this compound.

-

Yield : The overall yield for this process is reported to be 98.3%, with a product purity of over 99.2%.[14]

Protocol 2: Reduction with Sodium Hydrosulfide (B80085) [8][15]

-

Materials : 1-nitroanthraquinone (98.0% purity) and a 12.0% aqueous solution of sodium hydrosulfide.

-

Procedure : a. Prepare a slurry of 1-nitroanthraquinone in water with a concentration of 17.2%. b. In a glass vessel under agitation, add the 1-nitroanthraquinone slurry and the sodium hydrosulfide solution dropwise. c. Maintain the internal temperature of the vessel at 94-96 °C throughout the addition. d. After an hour from the start of the addition, begin withdrawing the reaction mixture from the bottom of the flask at a constant rate.

-

Yield : This continuous process can yield this compound at 99.3% based on the starting material.[8]

Aminolysis of Anthraquinone-1-sulfonic acid

This method involves the sulfonation of anthraquinone followed by amination.[7][16]

Logical Workflow for Synthesis via Sulfonation

Caption: Logical workflow for the synthesis of this compound.

Applications and Significance

This compound is a cornerstone intermediate in the dye industry, used for the production of disperse, reactive, and vat dyes.[7] Its derivatives are also explored in pharmaceutical development, particularly for their potential to intercalate with DNA, which is relevant in cancer research.[6] Furthermore, it finds applications in analytical chemistry and environmental monitoring.[6]

References

- 1. CAS 82-45-1: this compound | CymitQuimica [cymitquimica.com]

- 2. EP0499450A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 3. This compound | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound [stenutz.eu]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. jzzchem.com [jzzchem.com]

- 10. This compound(82-45-1) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound: Crystal data and a model of molecular packing | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. This compound: Crystal data and a model of molecular packing | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. Page loading... [wap.guidechem.com]

- 15. journalajacr.com [journalajacr.com]

- 16. This compound CAS#: 82-45-1 [m.chemicalbook.com]

Synthesis of 1-Aminoanthraquinone from Anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the predominant synthetic route for producing 1-aminoanthraquinone (B167232) from anthraquinone (B42736). The primary and most established method involves a two-step process: the nitration of anthraquinone to yield 1-nitroanthraquinone (B1630840), followed by the reduction of the nitro group to form the final product, this compound. This guide provides a comprehensive overview of the methodologies, quantitative data, and experimental protocols for this synthesis.

Core Synthesis Pathway: Nitration and Subsequent Reduction

The conversion of anthraquinone to this compound is a cornerstone of industrial dye and pharmaceutical intermediate production. The most common industrial approach involves the electrophilic nitration of the anthraquinone core, followed by the reduction of the resulting nitro-intermediate.

Step 1: Nitration of Anthraquinone

The introduction of a nitro group onto the anthraquinone ring is typically achieved through electrophilic aromatic substitution. Direct nitration, however, can lead to a mixture of products, including 1-nitroanthraquinone, 2-nitroanthraquinone, and various dinitroanthraquinones.[1][2] Controlling the reaction conditions is crucial to selectively obtain the desired 1-nitro isomer.

Common nitrating agents include concentrated nitric acid, a mixture of nitric acid and sulfuric acid (mixed acid), or nitric acid in an organic solvent.[3][4][5] The use of mixed acid is a prevalent method, where sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.

Step 2: Reduction of 1-Nitroanthraquinone

The subsequent reduction of the nitro group in 1-nitroanthraquinone to an amino group can be accomplished using various reducing agents.[6] A notable environmentally friendly and scalable method employs sodium hydrosulfide (B80085) (NaHS) in an aqueous medium.[6] Other methods include the use of sodium sulfite (B76179) or catalytic hydrogenation.[7][8] The choice of reducing agent can influence the yield and purity of the final this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound from anthraquinone, based on cited experimental findings.

Table 1: Nitration of Anthraquinone to 1-Nitroanthraquinone

| Nitrating Agent/Method | Temperature (°C) | Reaction Time (hours) | Purity of Crude 1-Nitroanthraquinone (%) | Reference |

| Mixed Acid (H₂SO₄/HNO₃) | 50 | 14 | 77.4 | [3] |

| 99% Nitric Acid | 45 | 0.28 | ~68% yield of 98.9% pure product after distillation | [9] |

| 100% HNO₃ in HF | 25-35 | Not Specified | Good Purity | [10] |

| Nitric Acid in Dichloroethane | 35-40 | 3 | 45 | [8] |

Table 2: Reduction of 1-Nitroanthraquinone to this compound

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Sodium Hydrosulfide (NaHS) | Water | 94-96 | 99.3 | 98.5 | [11] |

| Catalytic Hydrogenation (Pd/C) | N,N-dimethylformamide (DMF) | Room Temperature | 98.3 (overall) | 99.4 | [8] |

| Sodium Sulfide | Not Specified | 100 | Not Specified | Not Specified | [8] |

| Ammonia (B1221849) | Water | 130-150 | ~88 | Not Specified | [12] |

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the synthesis of this compound.

Protocol 1: Nitration of Anthraquinone using Mixed Acid[3]

-

Reaction Setup: In a suitable reactor, suspend 5 kg of anthraquinone in 30 kg of 73.8% sulfuric acid.

-

Addition of Nitric Acid: Over a period of 1 hour, add 15.3 kg of 99% nitric acid to the suspension while maintaining the temperature at 50°C.

-

Reaction: Stir the mixture for 14 hours at 50°C.

-

Work-up: Cool the reaction mixture to 30°C to stop the reaction. The crude 1-nitroanthraquinone can be isolated by filtration.

Protocol 2: Reduction of 1-Nitroanthraquinone using Sodium Hydrosulfide[11]

-

Reaction Setup: In a glass vessel equipped for agitation, maintain an internal temperature of 94-96°C.

-

Reagent Addition: Continuously add a 17.2% aqueous slurry of 1-nitroanthraquinone (98.0% purity) at a rate of 1,055 parts/hour. Simultaneously, add a 12.0% aqueous solution of sodium hydrosulfide at a rate of 945 parts/hour.

-

Reaction and Product Collection: After one hour from the start of the addition, begin to withdraw the reaction mixture from the bottom of the vessel at a constant rate of 2,000 parts/hour.

-

Isolation: The crystals of this compound can be isolated from the effluent by filtration. This method reports a yield of 99.3% with a purity of 98.5%.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from anthraquinone.

Caption: Synthesis workflow for this compound.

Alternative Synthesis Routes

While the nitration-reduction pathway is dominant, other methods for synthesizing this compound exist. One notable alternative is the sulfonation of anthraquinone, followed by ammonolysis.[1][13] This process involves reacting anthraquinone with oleum (B3057394) in the presence of a mercury catalyst to produce anthraquinone-1-sulfonic acid, which is then reacted with ammonia to yield this compound.[1] However, the use of toxic mercury presents significant environmental concerns.[1][13] Another complex route involves the condensation of a 2-substituted benzoic acid with xylene, followed by a series of reactions including oxidation, ring closure, amination, and decarboxylation.[1][11]

Purification of this compound

The purity of the final this compound is critical, especially for pharmaceutical applications. Crude this compound may contain unreacted starting materials, intermediates, and byproducts such as diaminoanthraquinones.[14] Purification can be achieved through various techniques, including recrystallization from suitable solvents.[4] A patented process for purification involves the hydrogenation of crude this compound in an aqueous medium to form the corresponding hydroquinone, followed by a series of oxidation and separation steps to remove impurities.[14]

References

- 1. EP0499450A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US4289706A - Method for producing 1-nitroanthraquinone - Google Patents [patents.google.com]

- 4. 1-NITROANTHRAQUINONE | 82-34-8 [chemicalbook.com]

- 5. US2874168A - Process for the preparation of 1-nitroanthraquinone - Google Patents [patents.google.com]

- 6. journalajacr.com [journalajacr.com]

- 7. CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. patents.justia.com [patents.justia.com]

- 10. Nitration of anthraquinone [infoscience.epfl.ch]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 14. US3984425A - Process for purifying this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Aminoanthraquinone: A Technical Guide

Introduction

1-Aminoanthraquinone (CAS No. 82-45-1) is an aromatic compound derived from anthraquinone (B42736), featuring an amine group at the C1 position.[1] It serves as a critical intermediate in the manufacturing of pharmaceuticals and a wide range of anthraquinone-based dyes.[2][3] Its chemical structure, a conjugated system of aromatic rings and carbonyl groups, gives rise to a distinct spectroscopic signature. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development and material science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆).[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals in the aromatic region, corresponding to the protons on the anthraquinone skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | - | - | - |

Note: While specific peak assignments for this compound were not available in the provided search results, a general protocol for related compounds involves using a 300 MHz instrument with DMSO-d₆ as the solvent and TMS as the internal standard.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon atoms within the molecule, including the carbonyl and aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.06 | Quinone imine group (in a related imine derivative) |

| 153.01 | C-NH₂ (in a related imine derivative) |

| Other specific peak data not found in search results | Aromatic & Carbonyl Carbons |

Note: The specific chemical shifts for this compound were not fully detailed in the search results. The provided data points are from a study on a closely related derivative, 1-amino-anthraquinone imine, and are indicative of the expected ranges.[5] The spectrum for the parent compound is available in spectral databases.[6][7]

Experimental Protocol: NMR Spectroscopy

A representative methodology for acquiring NMR spectra of this compound derivatives is as follows:[4]

-

Sample Preparation : Approximately 5-10 mg of the this compound sample is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : A Bruker 300 MHz NMR spectrometer or an equivalent instrument is utilized for the analysis.[4]

-

Data Acquisition :

-

For ¹H NMR, the spectrum is typically acquired over a spectral width of 0-15 ppm.

-

For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used to capture the signals from all carbon environments, including the carbonyl carbons.

-

Standard pulse sequences are used, and a sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups, most notably the amino (N-H) and carbonyl (C=O) groups.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3420, 3300 | Medium | N-H Stretch (asymmetric & symmetric) |

| 1660 - 1670 | Strong | C=O Stretch (conjugated ketone) |

| 1625 | Strong | N-H Bend |

| 1580 - 1600 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~3050 | Medium-Weak | C-H Aromatic Stretch |

| 1250 - 1350 | Medium | C-C Stretch |

Note: The exact frequencies can vary slightly based on the sample preparation method (e.g., KBr wafer vs. ATR). The data presented is a compilation of typical values for aminoanthraquinones.[8][9]

Experimental Protocol: IR Spectroscopy (KBr Wafer Technique)

The following protocol is a standard method for obtaining an IR spectrum of a solid sample like this compound.[9][10]

-

Sample Preparation : 1-2 mg of dry this compound powder is intimately mixed and finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation : The resulting homogeneous powder is transferred to a pellet press die. A hydraulic press is used to apply high pressure (typically 7-10 tons) for several minutes, forming a thin, transparent KBr wafer containing the sample.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, such as a SHIMADZU FTIR-8400, is used.[4]

-

Data Acquisition :

-

A background spectrum of the empty sample compartment is recorded to correct for atmospheric H₂O and CO₂.

-

The KBr wafer is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically from 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are commonly averaged.

-

References

- 1. This compound — Wikipédia [fr.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. chemimpex.com [chemimpex.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. US4003924A - Process for preparing 1-amino anthraquinone - Google Patents [patents.google.com]

- 6. This compound(82-45-1) 13C NMR [m.chemicalbook.com]

- 7. This compound | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(82-45-1) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1-Amino-4-hydroxyanthraquinone | C14H9NO3 | CID 8323 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Aminoanthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-aminoanthraquinone (B167232) in various organic solvents. This information is critical for a wide range of applications, including dye synthesis, pharmaceutical development, and materials science, where precise control over dissolution and precipitation is essential. This document offers a compilation of available solubility data, a detailed experimental protocol for its determination, and a logical workflow to guide researchers in their experimental design.

Quantitative Solubility Data

This compound, a vibrant red-orange crystalline solid, exhibits a range of solubilities in different organic solvents, largely influenced by the polarity of the solvent and the temperature. While extensive quantitative data with temperature dependence remains elusive in publicly available literature, this guide compiles the available information to provide a comparative overview.

It is generally reported that this compound is soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in ethanol.[1] It is also described as being soluble in alcohol, benzene, chloroform, ether, glacial acetic acid, and hydrochloric acid.[2][3][4] One study on a related compound, 1,4-bis(isopropylamino)anthraquinone, reported a solubility of approximately 20 mmol/L in acetonitrile (B52724) and 200 mmol/L in toluene, highlighting the significant impact of solvent choice.

For more specific applications, the solubility in N-methyl-2-pyrrolidone (NMP) has been noted as being relatively good, which is advantageous for certain synthetic procedures.[5][6] In the realm of supercritical fluids, the mole fraction solubility of this compound in supercritical carbon dioxide has been measured at various temperatures and pressures, reaching a mole fraction of 3.51 x 10⁻⁵ at 383.15 K and 25 MPa.[4]

Due to the limited availability of precise, temperature-dependent solubility data in common organic solvents, experimental determination is often necessary for specific applications. The following sections provide a detailed protocol for such determinations.

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the solubility of this compound in an organic solvent of interest using UV-Vis spectroscopy, a technique well-suited for colored compounds.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, compatible with the solvent)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a sealed flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter (also pre-heated to the experimental temperature) to remove any undissolved particles. This step is critical to prevent crystallization of the solute upon cooling.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the absorbance within the linear range of the UV-Vis spectrophotometer. The dilution factor should be recorded accurately.

-

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across a range of wavelengths.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted, saturated sample at the same λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

-

Temperature-Dependent Solubility:

-

Repeat the entire procedure at different temperatures to determine the temperature-dependent solubility profile.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [drugfuture.com]

- 3. This compound CAS#: 82-45-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Efficient and Controllable Synthesis of this compound via High-Temperature Ammonolysis Using Continuous-Flow Method - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for 1-Aminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 1-Aminoanthraquinone (CAS No. 82-45-1), a key intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2] The information is compiled to assist professionals in research, development, and handling of this compound, ensuring safe laboratory and manufacturing practices.

Chemical and Physical Properties

This compound is a solid that typically appears as ruby-red crystals or a red-brown powder.[1][2][3] It is practically insoluble in water but soluble in several organic solvents, including ethanol, benzene, chloroform, and glacial acetic acid.[2][4][5]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO₂ | [2][6] |

| Molecular Weight | 223.23 g/mol | [2][6] |

| Appearance | Ruby-red crystals or red-brown powder | [1][2][3] |

| Melting Point | 251 - 255 °C (487.4 - 491 °F) | [4][7] |

| Boiling Point | 464.9 °C at 760 mmHg | [4] |

| Water Solubility | 312.5 µg/L (at 25 °C); Practically insoluble | [2][4] |

| Solubility | Soluble in alcohol, benzene, chloroform, ether, and glacial acetic acid. | [2][4] |

| Vapor Pressure | Negligible | [8] |

| Density | 1.383 g/cm³ | [4] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated, but available data indicate several potential health hazards.[3] It is considered irritating to the eyes, skin, and respiratory system.[4][8] There is also concern regarding its potential for carcinogenicity, although data is limited.[8]

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 1,600 mg/kg or > 5,000 mg/kg | |

| Acute Dermal Toxicity (LD50) | Mouse | Dermal | > 2,000 mg/kg | [9] |

| Eye Irritation | Rabbit | Ocular | Mild Irritant (500 mg/24H) | [3] |

| Repeated Dose & Reproductive Toxicity (NOAEL) | Rat | Oral | < 40 mg/kg/day (Lowest tested dose) | [6] |

Carcinogenicity and Mutagenicity

Some anthraquinone (B42736) dyes are known to be carcinogenic.[8] NTP studies on related nitro- and amino-anthraquinones have shown that most compounds tested have some mutagenic activity and are carcinogenic in at least one species, with tumors developing in sites like the urinary bladder and liver.[8] For this compound specifically, a reverse gene mutation assay showed positive results in S. typhimurium TA1537 with metabolic activation, indicating potential mutagenicity.[9] However, other strains were negative.[9]

Mechanism of Toxicity: Oxidative Stress Pathway

The toxicity of quinone molecules, including this compound, is often linked to their ability to undergo redox cycling. This process generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which lead to oxidative stress.[8] Oxidative stress can damage cellular macromolecules like DNA, lipids, and proteins.[3] This damage, particularly to DNA (e.g., formation of 8-oxo-dG), and the activation of stress-related signaling pathways like the JNK pathway, are believed to be associated with the initiation and progression of carcinogenesis.[3][8][10]

Caption: Quinone-induced oxidative stress and cellular damage pathway.

Hazard Identification and GHS Classification

This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[8] The Globally Harmonized System (GHS) classification indicates it can cause skin, eye, and respiratory irritation.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term | 1 | H410: Very toxic to aquatic life with long lasting effects |

(Data aggregated from multiple sources indicating varying percentages of notification)[6][7][11]

Experimental Protocols

Detailed toxicological assessment of chemical substances follows standardized experimental protocols, often established by organizations like the Organisation for Economic Co-operation and Development (OECD).

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (Based on OECD TG 422)

This study provides information on general systemic toxicity as well as effects on male and female reproductive performance.[4][6][12]

-

Group Size: At least 10 male and 10 female animals per dose group.[12][13]

-

Dosing: The test substance is typically administered daily by oral gavage.[13] Males are dosed for a minimum of four weeks (including a two-week pre-mating period), and females are dosed throughout the study (approximately 54-63 days), covering pre-mating, gestation, and lactation.[6][12][13]

-

Dose Levels: At least three dose levels are used along with a control group. A limit test may be conducted at 1000 mg/kg body weight.[13]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and monitoring of the estrous cycle are performed.[12] For offspring, viability, body weight, and clinical signs are recorded.

-

Pathology: At the end of the study, all animals (adults and offspring) undergo a gross necropsy. A full histopathological examination is conducted on the control and high-dose groups, with special attention to the reproductive organs.[13]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)

This in vitro assay is used to detect gene mutations induced by a chemical.[14][15]

-

Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in the histidine or tryptophan operon, respectively.[14][16]

-

Methodology: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[14] They are then plated on a minimal medium lacking the specific amino acid (histidine or tryptophan).[16]

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after 48-72 hours of incubation.[5][16] A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[15]

Handling and Safety Precautions

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

-

Skin Protection: Wear protective gloves (e.g., natural rubber) and clothing to prevent skin contact.[7]

-

Respiratory Protection: Use in a well-ventilated area. If dust generation is likely, a particulate respirator (e.g., N95) should be used.[8][11]

Safe Handling and Storage

-

Avoid all personal contact, including inhalation of dust.[8]

-

Use in a well-ventilated area and minimize dust generation.[3]

-

Do not eat, drink, or smoke when handling.[8]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[3][11]

-

Keep containers securely sealed when not in use.[8]

Caption: General workflow for safely handling this compound.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap for at least 15 minutes. Seek medical attention in case of irritation.[3][8]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Get medical aid.[3]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8]

-

Hazards: Combustible solid. Dust clouds may form an explosive mixture with air.[8] During a fire, irritating and highly toxic gases, including nitrogen oxides and carbon oxides, may be generated.[3][13]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

For any spill, ensure proper PPE is worn and avoid generating dust.

Caption: Logical decision flow for responding to a this compound spill.

Ecotoxicological Information

This compound is classified as very toxic to aquatic life with long-lasting effects.[11] It is not readily biodegradable and has a low to moderate potential for bioconcentration in aquatic organisms.[9]

| Endpoint | Species | Duration | Value | Reference |

| Algae Toxicity (EC50) | Algae | 72 h | 0.1 mg/L | [9] |

| Daphnia Toxicity (EC50) | Daphnia magna | 48 h | > 1,000 mg/L | [9] |

| Fish Toxicity (LC50) | Oryzias latipes | 96 h | > 100 mg/L | [9] |

| Bioconcentration Factor (BCF) | Carp | 8 weeks | 50 - 150 | [9] |

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It may be necessary to contain and dispose of this material as a hazardous waste.[13] Do not allow the product to enter drains or waterways.[11]

This technical guide is intended to provide comprehensive health and safety information. It is not a substitute for a thorough risk assessment for specific applications. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. biotoxicity.com [biotoxicity.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Quinone-induced DNA damage and its relationship to antitumor activity in L5178Y lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. mdpi.com [mdpi.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. oecd.org [oecd.org]

- 13. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google Books [books.google.com]

- 14. enamine.net [enamine.net]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]

A Technical Guide to 1-Aminoanthraquinone: History, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-aminoanthraquinone (B167232), a pivotal molecule in the history of synthetic dyes and an emerging scaffold in medicinal chemistry. This document details its historical background, discovery, key synthesis protocols, and explores its biological activities, including its interaction with cellular signaling pathways.

Historical Background and Discovery

The story of this compound is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. Following the synthesis of alizarin, a naturally occurring red dye from the madder plant, by Carl Gräbe and Carl Liebermann in 1868, the German chemical company Badische Anilin- & Soda-Fabrik (BASF) began to dominate the production of anthraquinone-based colorants.[1][2] While the precise individual and date for the first synthesis of this compound are not clearly documented in readily available historical records, its development was a logical progression from the intensive research into anthraquinone (B42736) chemistry during this period. The first commercial anthraquinone dyes were brought to market in 1901.[1]

Early production methods for this compound were often harsh and environmentally taxing. One of the first industrial syntheses involved the sulfonation of anthraquinone using oleum (B3057394) in the presence of a mercury catalyst, followed by ammonolysis.[3][4][5] The toxicity of mercury led to the exploration of alternative routes, with the nitration of anthraquinone followed by reduction becoming a more common, though less selective, method.[3][4] The foundational work of companies like BASF in this era paved the way for the large-scale production of this compound, establishing it as a crucial intermediate for a wide range of dyes.[6][7]

Physicochemical Properties

This compound is a crystalline solid with distinct physical and chemical characteristics. A summary of its key quantitative properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| Melting Point | 253-256 °C |

| Boiling Point | 464.9 °C at 760 mmHg |

| Density | 1.383 g/cm³ |

| Water Solubility | 312.5 µg/L at 25 °C |

| Appearance | Ruby-red to brown crystalline powder |

Note: The reported values may vary slightly between different sources.

Key Experimental Protocols

The synthesis of this compound can be achieved through several methods. The two most historically significant and commonly cited laboratory-scale and industrial processes are detailed below.

Synthesis via Nitration and Reduction of Anthraquinone

This is a widely used method for the preparation of this compound.

Step 1: Nitration of Anthraquinone

-

In a reaction flask, suspend 60g of anthraquinone in 120mL of dichloroethane.

-

Add 20g of 98% concentrated nitric acid to the suspension.

-

While maintaining the temperature between 35-40°C, slowly add 45g of 100% sulfuric acid.

-

After the addition is complete, maintain the reaction at a constant temperature for 3 hours.

-

Upon reaction completion, neutralize the mixture and recover the dichloroethane.

-

Filter and wash the resulting solid to obtain crude 1-nitroanthraquinone (B1630840).

Step 2: Reduction of 1-Nitroanthraquinone

-

To a 2L pressure hydrogenation glass reactor equipped with an electromagnetic stirrer, add 100g of 1-nitroanthraquinone (99.0% purity), 600g of N,N-dimethylformamide (DMF), and 5.0g of a 3% palladium on carbon catalyst.[8]

-

Introduce hydrogen into the reactor and conduct the hydrogenation at room temperature for approximately 3 hours.[8]

-

After the reaction, filter to remove the catalyst.[8]

-

Stir the filtrate in the open air for 1 hour and then allow it to crystallize in a freezer for 4 hours.[8]

-

Filter the precipitated crystals and dry to yield this compound. The purity can be assessed by liquid chromatography, with expected purities exceeding 99%.[8]

Synthesis via Sulfonation and Ammonolysis of Anthraquinone

This older method highlights the historical approach to this compound synthesis.

Step 1: Sulfonation of Anthraquinone

-

React anthraquinone with fuming sulfuric acid (oleum) in the presence of mercury sulfate (B86663) as a catalyst. This reaction yields anthraquinone-1-sulfonic acid.

Step 2: Ammonolysis of Anthraquinone-1-sulfonic acid

-

Neutralize the anthraquinone-1-sulfonic acid with ammonia (B1221849) water.

-

The resulting ammonium (B1175870) salt is then converted to the sodium salt.

-

The sodium salt of anthraquinone-1-sulfonic acid is then subjected to ammonolysis, often in the presence of an oxidizing agent like sodium m-nitrobenzenesulfonate, to yield this compound.

-

The crude product is then purified to obtain the final product.

Experimental and Logical Workflows

The synthesis of this compound can be generalized into a series of logical steps, as depicted in the workflow diagram below. This diagram illustrates the two primary historical routes.

Biological Significance and Signaling Pathways

Beyond its role in the dye industry, this compound and its derivatives have garnered significant interest for their biological activities, particularly as potential anticancer agents.[9][10] These compounds have been shown to interact with DNA and inhibit nucleic acid synthesis.[9] More specifically, certain anthraquinone analogs have been found to modulate key cellular signaling pathways involved in cancer progression.

One such pathway is the p53 signaling pathway . The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Some anthraquinone derivatives have been shown to induce the degradation of MDM2, leading to an upregulation of p53 and subsequent apoptosis in cancer cells.[8][11][12][13]

Another relevant pathway is the PI3K/Akt/mTOR pathway , which is crucial for cell proliferation and survival and is often overactive in cancer.[14][15][16][17] Isoquinoline-based derivatives, which can be conceptually related to fused ring systems like anthraquinones, have been shown to target this pathway.[18]

The diagram below illustrates the mechanism by which certain aminoanthraquinone analogs can activate the p53 pathway.

References

- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0499450A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. BASF - Wikipedia [en.wikipedia.org]

- 8. Upregulation of p53 through Induction of MDM2 Degradation: Amino Acid Prodrugs of Anthraquinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental antitumor activity of aminoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Upregulation of p53 through induction of MDM2 degradation: Amino acid prodrugs of anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inducing Apoptosis through Upregulation of p53: Structure-Activity Exploration of Anthraquinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Upregulation of p53 through induction of MDM2 degradation: Anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Unveiling Nature's Palette: A Technical Guide to the Natural Analogues of 1-Aminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Aminoanthraquinone (B167232), a cornerstone scaffold in the synthesis of a vast array of dyes and pharmaceutically active compounds, is notably absent from the natural world. Extensive research and literature reviews confirm that this compound is a product of chemical synthesis. However, nature presents a rich and diverse portfolio of its structural analogues. These naturally occurring anthraquinone (B42736) derivatives, found across kingdoms from fungi and plants to lichens and bacteria, exhibit a remarkable range of biological activities, offering a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of these natural analogues, detailing their sources, isolation methodologies, and mechanisms of action.

Natural Sources of this compound Analogues

While this compound is of synthetic origin, its structural relatives are widespread in nature. These analogues are typically characterized by hydroxylation, methylation, glycosylation, and other substitutions on the core anthraquinone structure. Fungi, in particular, are prolific producers of diverse anthraquinones.[1][2] Plants, lichens, and some insects also serve as significant natural reservoirs.[3]

Table 1: Selected Natural Analogues of this compound and Their Sources

| Analogue Name | Chemical Structure | Natural Source(s) | Key Biological Activities | Reference(s) |

| Emodin (B1671224) | 1,3,8-trihydroxy-6-methylanthraquinone | Rheum spp. (Rhubarb), Polygonum spp., Fungi (Aspergillus, Penicillium) | Anticancer, Anti-inflammatory, Antiviral, Laxative | [2] |

| Physcion | 1,8-dihydroxy-3-methyl-6-methoxyanthraquinone | Rheum spp., Cassia spp., Fungi, Lichens | Anticancer, Antioxidant, Antimicrobial | [2][3] |

| Rhein | 1,8-dihydroxy-3-carboxyanthraquinone | Rheum spp., Cassia spp. | Anti-inflammatory, Antidiabetic, Neuroprotective | [2] |

| Catenarin | 1,4,6,8-tetrahydroxy-3-methylanthraquinone | Fungi (Helminthosporium spp.) | Antimicrobial | [2] |

| Islandicin | 1,4,5-trihydroxy-2-methylanthraquinone | Fungi (Penicillium islandicum) | Cytotoxic | |

| Chrysophanol | 1,8-dihydroxy-3-methylanthraquinone | Rheum spp., Cassia spp., Fungi | Anticancer, Anti-inflammatory, Antimicrobial | [3] |

| Alizarin | 1,2-dihydroxyanthraquinone | Rubia tinctorum (Madder) | Dye, Antimicrobial, Antioxidant | |

| Carminic acid | A C-glycosyl anthraquinone | Cochineal insect (Dactylopius coccus) | Red food colorant (Carmine) | [3] |

Biosynthesis of Anthraquinone Analogues in Nature

The biosynthesis of these natural analogues primarily follows the polyketide pathway, particularly in fungi.[1] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield the characteristic tricyclic anthraquinone scaffold. Subsequent enzymatic modifications, such as hydroxylation, methylation, and glycosylation, lead to the vast diversity of naturally occurring anthraquinone derivatives. In plants, the shikimate pathway can also contribute to the formation of the anthraquinone core.[3]

Caption: Generalized polyketide pathway for the biosynthesis of anthraquinone analogues in fungi.